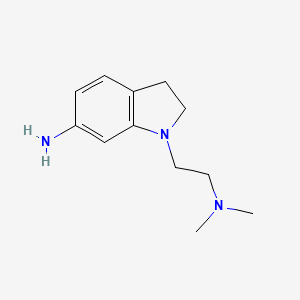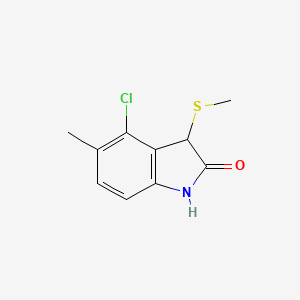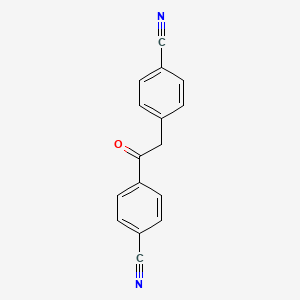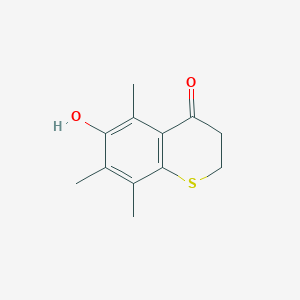
4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- is a heterocyclic compound that belongs to the thiochromen family. This compound is characterized by its unique structure, which includes a thiochromen core with hydroxyl and methyl substituents. It has garnered interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with sulfur and methylating agents. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl-.
化学反応の分析
Types of Reactions
4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiochromen core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thiochromen derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thiochromen core can interact with various enzymes and receptors. These interactions can modulate biological processes such as inflammation, cell proliferation, and oxidative stress.
類似化合物との比較
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: Another compound with similar structural features and biological activities.
3,4-Dihydrocoumarin, 4,4-dimethyl-6-hydroxy-: Shares structural similarities and potential biological activities.
Uniqueness
4H-1-Benzothiopyran-4-one, 2,3-dihydro-6-hydroxy-5,7,8-trimethyl- is unique due to its thiochromen core, which imparts distinct chemical and biological properties
特性
分子式 |
C12H14O2S |
|---|---|
分子量 |
222.31 g/mol |
IUPAC名 |
6-hydroxy-5,7,8-trimethyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C12H14O2S/c1-6-7(2)12-10(8(3)11(6)14)9(13)4-5-15-12/h14H,4-5H2,1-3H3 |
InChIキー |
YZBPIUZHDWJZJP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C(=C1O)C)C(=O)CCS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-acetyl-3-methyl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B8616976.png)
![3-[3-(Methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B8616993.png)
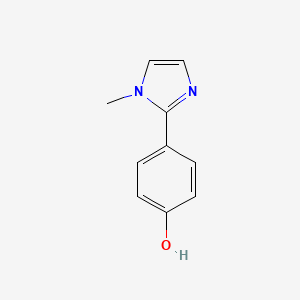
![Methyl 4-[chloro(hydroxyimino)methyl]benzoate](/img/structure/B8617001.png)
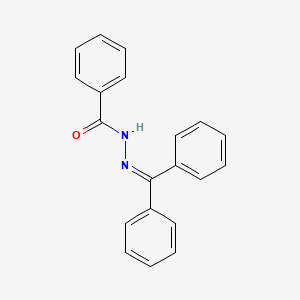
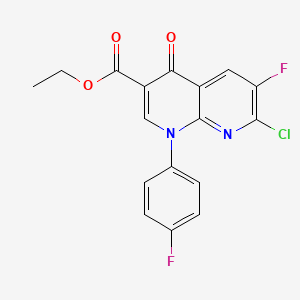
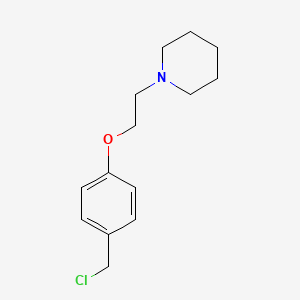
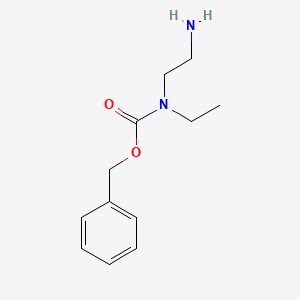
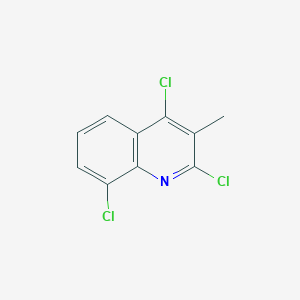
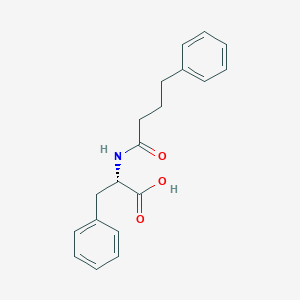
![1-Ethyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4(1H)-one](/img/structure/B8617071.png)
